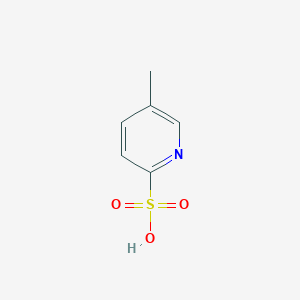

5-Methylpyridine-2-sulfonic acid

Description

Historical Context and Evolution of Pyridine (B92270) Sulfonic Acids in Academic Inquiry

The study of pyridine and its derivatives dates back to the mid-19th century. Pyridine itself was first isolated by the Scottish chemist Thomas Anderson in 1849 from bone oil. However, the journey to understanding and utilizing pyridine sulfonic acids began later. Early investigations into the sulfonation of pyridine were documented in the late 19th and early 20th centuries. google.comgoogle.com These initial methods often involved harsh reaction conditions, such as heating pyridine with concentrated sulfuric acid at high temperatures, sometimes in the presence of a mercury catalyst to improve yields. researchgate.net

The development of pyridine sulfonic acids was largely driven by their industrial applications, particularly in the electroplating industry and as intermediates for dyes and pharmaceuticals. Over time, research has focused on developing more efficient and environmentally benign synthetic routes, moving away from toxic catalysts and extreme conditions. This has led to multi-step synthetic pathways that offer higher purity and more predictable outcomes. The evolution of analytical techniques has also played a crucial role in the ability to isolate, characterize, and understand the properties of specific isomers like 5-methylpyridine-2-sulfonic acid.

Significance of Pyridine-Based Chemical Structures in Advanced Research Methodologies

Pyridine and its derivatives are of immense importance in chemistry due to their unique electronic and structural features. globalresearchonline.net The nitrogen atom in the pyridine ring imparts basicity and the ability to act as a ligand in coordination chemistry, forming complexes with transition metals. youtube.commdpi.com This property is fundamental to their use in catalysis. researchgate.net

The pyridine ring is structurally related to benzene, but the presence of the nitrogen atom alters its reactivity. globalresearchonline.net The nitrogen atom is electron-withdrawing, which influences the electron density of the ring and its susceptibility to electrophilic and nucleophilic substitution reactions. wikipedia.org This tunable reactivity makes pyridine derivatives versatile building blocks in organic synthesis. globalresearchonline.netnih.gov They are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. nih.gov The ability of the pyridine nitrogen to be oxidized to an N-oxide further expands its synthetic utility. wikipedia.org

Scope and Objectives of the Academic Research Review on this compound

This review focuses exclusively on the chemical compound this compound. The primary objective is to synthesize and present the current state of academic knowledge regarding this specific molecule. The review will cover its chemical properties, synthesis, and documented research applications. The information presented is based on a thorough review of scientific literature and patents, excluding non-academic or commercial sources. This article aims to provide a consolidated and scientifically rigorous resource for researchers interested in this compound.

Overview of Key Research Domains

Research involving this compound is primarily concentrated in the field of organic synthesis and its application as a building block for more complex molecules. The presence of both a methyl group and a sulfonic acid group on the pyridine ring provides multiple reactive sites, allowing for a variety of chemical transformations. While specific applications are still emerging, its structural motifs suggest potential utility in areas where other pyridine sulfonic acids have been employed, such as in the development of novel catalysts or as ligands in coordination chemistry. researchgate.net The sulfonic acid group, being a strong acid, can also be utilized in the design of Brønsted acidic materials. researchgate.net

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H7NO3S |

| Molecular Weight | 173.19 g/mol |

| CAS Number | 733746-65-1 |

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridine-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-2-3-6(7-4-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDHSCZUHCZWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477754 | |

| Record name | 5-METHYLPYRIDINE-2-SULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733746-65-1 | |

| Record name | 5-METHYLPYRIDINE-2-SULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways of 5 Methylpyridine 2 Sulfonic Acid

Direct Sulfonation Approaches for Pyridine (B92270) Derivatives

Direct sulfonation of the pyridine nucleus presents a straightforward route to pyridinesulfonic acids. However, the electron-deficient nature of the pyridine ring necessitates harsh reaction conditions to facilitate electrophilic attack.

Regioselective Sulfonation under Controlled Acidic Conditions

The sulfonation of pyridine derivatives is a classic example of electrophilic aromatic substitution. The reaction typically employs fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) at elevated temperatures. The electrophile, sulfur trioxide (SO₃), attacks the electron-rich positions of the pyridine ring. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic attack, making the reaction challenging. pearson.com

For pyridine itself, sulfonation predominantly occurs at the 3-position. This regioselectivity is attributed to the relative stability of the cationic intermediate (arenium ion) formed during the reaction. pearson.com In the case of substituted pyridines like 3-methylpyridine (B133936) (3-picoline), the position of sulfonation is influenced by both the directing effect of the methyl group and the inherent reactivity of the pyridine ring.

Sulfonation Mechanisms Involving Sulfur Dioxide and Related Reagents

The electrophile in sulfonation is sulfur trioxide (SO₃). In the presence of sulfuric acid, SO₃ is generated and acts as the attacking species. The reaction proceeds through the formation of a σ-complex (arenium ion), followed by the loss of a proton to restore aromaticity. nih.gov The mechanism can be influenced by the solvent and the presence of catalysts. For instance, ab initio molecular dynamics simulations have shown the existence of a concerted pathway involving two SO₃ molecules, particularly in the gas phase or nonpolar solvents. nih.gov

Alternative sulfonating agents include sulfur trioxide complexes, such as the pyridine-sulfur trioxide complex (Py·SO₃). nih.govwikipedia.org These complexes are milder and offer better control over the reaction. The Py·SO₃ complex is formed by the reaction of sulfur trioxide with anhydrous pyridine and is used for various sulfonation and sulfation reactions. nih.govresearchgate.net Another approach involves the use of a sulfur dioxide surrogate, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in a base-mediated C4-selective sulfonylation of pyridine. chemistryviews.org

Functional Group Interconversion and Substitution Reactions

An alternative to direct sulfonation is the conversion of other functional groups on the pyridine ring into a sulfonic acid group or the substitution of a leaving group by a sulfonate-containing nucleophile.

Nucleophilic Substitution of Sulfonate Groups by Oxygen, Nitrogen, and Halogen Nucleophiles

Pyridines possessing a sulfonate group, particularly at the 2- or 4-position, can undergo nucleophilic aromatic substitution (SNAr). quimicaorganica.org The sulfonate group acts as a good leaving group, facilitating its displacement by various nucleophiles.

Research has demonstrated the successful substitution of the sulfonate group in 5-nitropyridine-2-sulfonic acid with a range of oxygen, nitrogen, and halogen nucleophiles. researchgate.net This approach provides a versatile pathway to a variety of 2,5-disubstituted pyridines. The reactions proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the sulfonate group, forming a Meisenheimer-like intermediate, followed by the departure of the sulfonate group. quimicaorganica.org The reactivity of halopyridines in such substitutions often follows the order F > Cl > Br > I, suggesting that the rate-determining step can vary depending on the nucleophile. sci-hub.se

| Nucleophile | Product | Yield (%) |

| Methoxide | 2-Methoxy-5-nitropyridine | 95 |

| Ethoxide | 2-Ethoxy-5-nitropyridine | 97 |

| Isopropoxide | 2-Isopropoxy-5-nitropyridine | 65 |

| Ammonia | 2-Amino-5-nitropyridine | 92 |

| Butylamine | 2-Butylamino-5-nitropyridine | 76 |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 |

| Chloride | 2-Chloro-5-nitropyridine | 87 |

| Table 1: Nucleophilic Substitution Reactions of 5-Nitropyridine-2-sulfonic acid. researchgate.net |

Bromination and Subsequent Derivatization Pathways

Bromination of picolines serves as an important step for further functionalization. For instance, 3-picoline can be brominated to introduce a bromine atom, which can then be subjected to various transformations. The bromination of 4-picoline in the presence of oleum (B3057394) has been reported to yield 3-bromo-4-picoline. google.com Similarly, 2-picoline can be brominated using bromine and aluminum chloride to give 3-bromo-2-methylpyridine. chemicalbook.com

The resulting brominated pyridines are versatile intermediates. The bromine atom can be displaced by nucleophiles or participate in cross-coupling reactions to introduce a wide array of substituents, including the sulfonic acid group or its precursors. For example, a bromo-substituted pyridine can potentially be converted to a pyridinethiol, which can then be oxidized to the corresponding sulfonic acid.

Advanced Cross-Coupling Strategies for Pyridine Core Functionalization

Modern synthetic organic chemistry offers powerful cross-coupling reactions for the selective functionalization of heterocyclic cores like pyridine. These methods provide access to a diverse range of substituted pyridines that might be challenging to prepare via classical methods.

Recent advancements have focused on the direct, regioselective functionalization of pyridine C-H bonds. thieme-connect.com Strategies involving the conversion of pyridines into heterocyclic phosphonium (B103445) salts have emerged as versatile handles for subsequent bond-forming processes, including C-O, C-S, C-N, and C-C bond formation through reactions with nucleophiles and transition-metal cross-couplings. thieme-connect.comresearchgate.net For instance, a cobalt-catalyzed coupling reaction between pyridine phosphonium salts and alkylzinc reagents has been developed for late-stage functionalization. researchgate.net

Furthermore, photochemical methods are being explored for the functionalization of pyridines via pyridinyl radicals, offering distinct positional selectivity that diverges from classical Minisci chemistry. acs.org Electrochemical approaches have also been successfully employed for the meta-C–H sulfonylation of pyridines using nucleophilic sulfinates, proceeding through a redox-neutral dearomatization-rearomatization strategy. nih.gov These advanced strategies hold significant promise for the efficient and selective synthesis of functionalized pyridines, including derivatives of 5-methylpyridine-2-sulfonic acid.

Radical-Mediated Intramolecular Cross-Coupling of Sulfonic Acid Derivatives

Expanding the toolkit for forming biaryl compounds from sulfonic acid derivatives, radical-mediated intramolecular cross-coupling presents a mechanistically distinct alternative to traditional methods. rsc.org This approach utilizes the transfer of an aryl group from sulfur to a radical-bearing atom. rsc.org

Two notable methods for achieving this transformation have been developed: one employing tris(trimethylsilyl)silane (B43935) (TTMSS) and another utilizing photoredox catalysis. rsc.orgrsc.org These protocols are advantageous as they proceed under mild conditions, at room temperature and open to the air, offering a convenient substitute for older methods that often relied on stoichiometric organotin reagents. rsc.orgrsc.orgresearchgate.net The substrates for these reactions can be easily prepared from activated sulfonic acids and 2-halophenols or anilines. rsc.orgrsc.org

The process is based on the principle of aryl-radical transfer (ART). rsc.org A radical is generated on a tether connected to the aryl sulfonate, which then undergoes an intramolecular transfer of the aryl group from the sulfur atom to the radical center. rsc.org Subsequent collapse of the intermediate yields the desired biaryl cross-coupled product. rsc.org This strategy has been successfully applied to the preparation of various functionalized biaryls and heterobiaryls. researchgate.net

Green Chemistry Principles in the Synthesis of Aromatic Sulfonic Acids

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by improving efficiency and minimizing hazardous substances. The synthesis of aromatic sulfonic acids has benefited significantly from such innovations.

Ultrasonically Assisted Synthetic Routes for Enhanced Yields

Ultrasound-assisted organic synthesis has emerged as a powerful tool for enhancing reaction rates and yields. researchgate.net The sulfonation of aromatic compounds, a classic electrophilic substitution, can be significantly improved through sonication. scirp.orgnih.gov This technique has been shown to dramatically reduce reaction times and increase product yields compared to conventional stirring methods at room temperature. semanticscholar.orgscirp.org

The enhancement is attributed to the physical process of acoustic cavitation, where the formation, growth, and implosion of vaporous cavities in the irradiated liquid create localized high temperatures and pressures, while also improving mass transfer. semanticscholar.orgscirp.org

Several protocols demonstrate the effectiveness of this approach:

Aromatic compounds like phenols and anilines can be sulfonated using a Vilsmeier-Haack (VH) reagent (e.g., DMF/POCl₃ or DMF/SOCl₂) in the presence of sodium bisulfite (NaHSO₃) under ultrasonic irradiation. scirp.orgsemanticscholar.org

A simple and convenient method involves the use of sulfuric acid under sonication, which not only accelerates the reaction but also improves regioselectivity. researchgate.netnih.gov

The following table summarizes the significant rate enhancement and improved yields achieved for the sulfonation of various aromatic compounds under ultrasonic conditions compared to silent (conventional) conditions. researchgate.net

| Aromatic Compound | Condition | Reaction Time | Yield (%) | Selectivity (%) | Product |

| Benzene | Silent | 5 h | 13 | 80 | Benzenesulfonic acid |

| Benzene | Sonication | 45 min | 28 | 100 | Benzenesulfonic acid |

| Toluene (B28343) | Silent | 24 h | 70 | 90 | Toluene-4-sulfonic acid |

| Toluene | Sonication | 45 min | 76 | 100 | Toluene-4-sulfonic acid |

| Naphthalene | Silent | 5 h | 11 | 87 | Naphthalene-1-sulfonic acid |

| Naphthalene | Sonication | 45 min | 66 | 100 | Naphthalene-1-sulfonic acid |

This table is based on data from a study on ultrasonically assisted sulfonation. researchgate.net

Solvent-Free and Environmentally Benign Approaches

Moving towards more environmentally benign synthesis, solvent-free reaction conditions represent a key goal in green chemistry. For the synthesis of sulfonic acids, several solvent-free or near-solvent-free methods have been developed.

One approach involves the sulfonation of aromatic rings using silica (B1680970) sulfuric acid, which can be performed with or without a solvent. thieme-connect.de Another innovative technique is the one-step, solvent-free synthesis of sulfonic acid group-functionalized mesoporous organosilica. rsc.org This method utilizes the self-assembly of a block copolymer template with mercaptopropyltrimethoxysilane (MPTS) and tetramethoxysilane (B109134) (TMOS) under melting conditions, completely avoiding the use of additional solvents. rsc.org Such solid acid catalysts demonstrate excellent activity and reusability in various chemical transformations. rsc.org

Derivatization Strategies and Molecular Design of 5 Methylpyridine 2 Sulfonic Acid Analogues

Synthesis of Substituted Pyridine-2-sulfonic Acid Derivatives

The introduction of various substituents onto the pyridine (B92270) ring of 5-methylpyridine-2-sulfonic acid is a key strategy to modulate its biological activity and material properties.

Introduction of Methyl and Hydroxy Substituents on the Pyridine Ring

The synthesis of methyl- and hydroxy-substituted pyridine-2-sulfonic acids can be achieved through several synthetic routes. One common approach involves the diazotization of an amino-substituted methylpyridine, followed by hydrolysis to introduce a hydroxyl group. For instance, 2-amino-5-methylpyridine (B29535) can be converted to 2-hydroxy-5-methylpyridine. orgsyn.org This hydroxypyridine can then be subjected to sulfonation to yield the corresponding sulfonic acid.

Another method involves the cyclization of appropriately substituted precursors. For example, the reaction of propionaldehyde (B47417) with an acrylic compound can lead to a dihydropyridone, which is then oxidized to a 2-hydroxypyridine. google.com The synthesis of 5-methyl-pyridine-2,3-dicarboxylic acid has been achieved through the nitric acid oxidation of 8-hydroxy-3-methylquinoline. epo.org

The introduction of additional methyl groups can be accomplished through various C-C bond-forming reactions or by starting with a polysubstituted pyridine precursor.

Halogenated Pyridine Sulfonic Acid Derivatives

Halogenation of the pyridine ring is a critical modification in the design of new analogues. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions often require harsh conditions. youtube.com Radical chlorination at high temperatures is a common industrial method for producing chloropyridines. youtube.com For instance, gas-phase radical chlorination of pyridine can yield 2-chloropyridine (B119429) and 2,6-dichloropyridine. youtube.com

A process for preparing pyridine-3-sulfonic acid involves the oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by sulfonation and subsequent reduction. google.com The halogenated pyridines can then be converted to their corresponding sulfonic acids. A patent describes a process for the selective chlorination followed by selective fluorination of pyridine derivatives. google.com

Trifluoromethyl-Substituted Pyridine Sulfonic Acid Analogues

The introduction of a trifluoromethyl (CF3) group can significantly alter the electronic properties and lipophilicity of the molecule, often leading to enhanced biological activity. researchoutreach.org One of the primary methods for synthesizing trifluoromethylpyridines is through the chlorine/fluorine exchange of a corresponding trichloromethylpyridine. nih.govresearchgate.net This reaction is often carried out using hydrogen fluoride (B91410) (HF) under pressure. google.comgoogleapis.com

Another approach involves the construction of the pyridine ring from a building block that already contains the trifluoromethyl group. researchoutreach.orgnih.govresearchgate.net For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key intermediate in the production of some herbicides and can be synthesized from 3-picoline. researchoutreach.orggoogle.com

Amide and Ester Formation from this compound

Modification of the sulfonic acid moiety into sulfonamides and sulfonic esters provides another avenue for creating diverse analogues with a wide range of applications.

Synthesis of Sulfonamide Derivatives

Sulfonamides are typically synthesized by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.net Therefore, 5-methylpyridine-2-sulfonyl chloride, which can be prepared from the corresponding sulfonic acid, is a key intermediate. The reactivity of amines can vary, with primary amines generally being more reactive than secondary amines. researchgate.net

A wide variety of sulfonamide derivatives can be prepared by coupling aromatic sulfonyl chlorides with heterocyclic primary amines. researchgate.net The synthesis of triarylpyridines bearing sulfonamide moieties has been reported via a cooperative vinylogous anomeric-based oxidation. nih.gov

| Starting Material | Reagent | Product | Reference |

| 5-Methylpyridine-2-sulfonyl chloride | Primary or Secondary Amine | 5-Methylpyridine-2-sulfonamide derivative | researchgate.net |

| Aldehyde derivatives, Methyl ketones with sulfonamide moieties, Ammonium acetate | Fe3O4@SiO2@PCLH-TFA (catalyst) | Triarylpyridines bearing sulfonamide moieties | nih.gov |

| 2-chloroacetamide derivatives | Coumarins | oxo-2H-chromen-sulfamoylphenylacetamides | nih.gov |

Esterification and Advanced Functional Group Modification

Esterification of sulfonic acids can be achieved through various methods. A facile method for the methylation and ethylation of sulfonic acids involves the use of trimethyl and triethyl orthoformate, respectively. mdma.ch This method has been shown to be effective for a range of sulfonic acids, including p-toluenesulfonic acid. mdma.ch

Solid acid catalysts, such as chitosan (B1678972) with sulfonic acid groups and p-toluenesulfonic acid, have been employed for the esterification of carboxylic acids, and similar principles can be applied to sulfonic acids. mdpi.comajgreenchem.com For instance, chitosan with sulfonic groups has been used to catalyze the esterification of caprylic acid with methanol. mdpi.com Another approach involves the use of an azeotroping agent like toluene (B28343) to facilitate the removal of water and drive the reaction to completion. ajgreenchem.com

Advanced functional group modifications can be performed on the resulting sulfonic esters to introduce further complexity and functionality.

| Sulfonic Acid | Esterification Reagent | Product | Yield | Reference |

| p-Toluenesulfonic acid | Trimethyl orthoformate | Methyl p-toluenesulfonate | 99% | mdma.ch |

| p-Toluenesulfonic acid | Triethyl orthoformate | Ethyl p-toluenesulfonate | 98% | mdma.ch |

| Methanesulfonic acid | Trimethyl orthoformate | Methyl methanesulfonate | 43% | mdma.ch |

| Ethanesulfonic acid | Triethyl orthoformate | Ethyl ethanesulfonate | 73% | mdma.ch |

Design Principles for Pyridine Sulfonic Acid-Based Ligands

Influence of Substituents on Ligand Properties and Reactivity

The properties and reactivity of pyridine sulfonic acid-based ligands are profoundly influenced by the nature and position of substituents on the pyridine ring. These substituents can modulate the electron density at the nitrogen atom, alter the acidity of the sulfonic acid group, and impose steric constraints that dictate the coordination geometry.

The methyl group at the 5-position in this compound serves as an electron-donating group through a positive inductive (+I) effect. scribd.com This electron-donating nature increases the electron density on the pyridine ring, subsequently enhancing the basicity of the pyridine nitrogen compared to an unsubstituted pyridine ring. scribd.com An increase in basicity generally correlates with a stronger sigma-donating ability of the pyridine nitrogen when it coordinates to a metal center. nih.gov This enhanced donation can lead to more stable metal complexes. In the context of coordination chemistry, electron-donating groups on the pyridine ring can increase the electron density around the metal center in the resulting complex. nih.gov

The position of substituents is also crucial. For instance, substituents at the ortho- or meta- positions relative to the coordinating nitrogen atom can have different effects compared to those at the para-position. nih.gov While the methyl group in this compound is at the meta-position relative to the sulfonic acid group and para- to the nitrogen, its electronic influence is still significant.

| Substituent Type | Electronic Effect | Impact on Pyridine Nitrogen Basicity | Effect on Metal-Ligand Bond | Example Group |

|---|---|---|---|---|

| Electron-Donating | +I (Inductive), +M (Mesomeric) | Increases | Strengthens σ-donation | -CH₃, -OCH₃, -NH₂ |

| Electron-Withdrawing | -I (Inductive), -M (Mesomeric) | Decreases | Weakens σ-donation, may enhance π-backbonding | -NO₂, -CN, -SO₃H |

Bifunctional and Multifunctional Ligand Architectures for Specific Applications

The this compound framework can be elaborated into bifunctional and multifunctional ligands to achieve specific and complex tasks in coordination chemistry and materials science. researchgate.net This involves the introduction of additional functional groups that can participate in secondary interactions or provide multiple coordination sites.

Bifunctional Ligands:

A common strategy involves creating ligands with two distinct binding sites, allowing for the formation of polynuclear complexes or materials with specific network structures. For example, the sulfonic acid group of this compound can act as a bridging ligand between two metal centers, while the pyridine nitrogen coordinates to one of the metals. This can lead to the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers. The properties of these materials, such as their porosity, thermal stability, and catalytic activity, can be tuned by varying the metal ion and the ancillary ligands used in their synthesis. researchgate.net

Another approach to designing bifunctional ligands is to introduce a second donor group onto the pyridine ring or through a linker attached to it. For instance, a hydroxyl or amino group could be introduced at another position on the pyridine ring, creating a chelating ligand that can form a more stable complex with a metal ion.

Multifunctional Ligands and Pincer Architectures:

A more advanced design involves the creation of multifunctional ligands, such as pincer ligands, which are terdentate ligands that bind to a metal in a meridional fashion. nih.gov A pincer ligand based on the this compound scaffold could be conceptualized by attaching two additional donor arms to the pyridine ring, for example, at the 3- and 5-positions. These arms could contain phosphine (B1218219), amine, or other coordinating groups. The resulting ligand would offer a highly rigid and tunable coordination environment for a metal center. nih.govnih.gov

The synthesis of such complex ligands often involves multi-step procedures, such as cross-coupling reactions to attach the side arms to the pyridine core. researchgate.net For instance, Suzuki or Sonogashira coupling reactions are commonly employed to form carbon-carbon bonds between the pyridine ring and other aromatic or alkynyl groups. researchgate.net The sulfonic acid group can either be present during these synthetic steps or introduced at a later stage.

The applications of such bifunctional and multifunctional ligands are diverse. They are used in:

Catalysis: The well-defined coordination sphere provided by these ligands can lead to highly active and selective catalysts for a variety of organic transformations. mdpi.com

Materials Science: The ability to form extended network structures makes them valuable building blocks for metal-organic frameworks (MOFs) with applications in gas storage, separation, and sensing. acs.org

Biomedical Applications: Pyridine-based ligands with additional functional groups have been explored for their potential as therapeutic or diagnostic agents. rsc.org

| Ligand Architecture | Description | Potential Application | Relevant Synthetic Strategy |

|---|---|---|---|

| Bridging Ligand | Utilizes both the pyridine nitrogen and the sulfonic acid group to link multiple metal centers. | Formation of coordination polymers. | Solvothermal synthesis with metal salts. |

| Chelating Ligand | Incorporates an additional donor group on the pyridine ring to form a chelate ring with a metal ion. | Enhanced complex stability. | Functionalization of the pyridine ring. |

| Pincer Ligand | A terdentate ligand that binds meridionally to a metal center, providing a rigid coordination environment. | Homogeneous catalysis. | Cross-coupling reactions (e.g., Suzuki, Sonogashira). researchgate.net |

Coordination Chemistry of 5 Methylpyridine 2 Sulfonic Acid and Its Metal Complexes

Ligand Binding Modes and Coordination Geometries: A Field Ripe for Discovery

N,O-Chelation with Transition Metals: A Postulated but Unconfirmed Interaction

The molecular structure of 5-methylpyridine-2-sulfonic acid strongly implies the potential for N,O-chelation with transition metal ions. In this binding mode, the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms from the sulfonate group would coordinate to the same metal center, forming a stable chelate ring. This type of coordination is common for ligands with similar functionalities and often leads to well-defined and robust metal complexes. However, at present, there are no published crystal structures or detailed spectroscopic studies to confirm this binding mode for this compound.

Bridging Coordination Architectures and Polymer Formation: An Untapped Potential

The bifunctional nature of this compound also suggests its capability to act as a bridging ligand, connecting multiple metal centers to form extended coordination polymers. The pyridine nitrogen could coordinate to one metal ion, while the sulfonate group bridges to another, leading to the formation of intricate one-, two-, or even three-dimensional networks. The specific architecture of these polymers would be influenced by factors such as the choice of metal ion, the reaction conditions, and the presence of other co-ligands. The exploration of this potential remains a promising area for future research.

Formation of Metal-Organic Frameworks and Coordination Polymers: A Frontier in Materials Science

The design and synthesis of metal-organic frameworks (MOFs) and coordination polymers are at the forefront of materials science, with applications in gas storage, catalysis, and sensing. The structural characteristics of this compound make it a candidate for the construction of such materials.

One-Dimensional Infinite Coordination Polymers: A Theoretical Possibility

The self-assembly of this compound with suitable metal ions could theoretically lead to the formation of one-dimensional (1D) infinite coordination polymers. In such structures, the ligand would act as a linker, propagating the polymeric chain in a single direction. The properties of these 1D polymers would be highly dependent on the nature of the metal-ligand interactions and the packing of the chains in the solid state.

Two-Dimensional Layered Coordination Networks: An Uncharted Domain

Extending the connectivity, this compound could also facilitate the formation of two-dimensional (2D) layered coordination networks. This would require the ligand to connect metal centers in a planar fashion, creating extended sheets. The space between these layers could potentially be tuned for applications such as intercalation of guest molecules. As with other aspects of its coordination chemistry, experimental evidence for the formation of 2D networks involving this ligand is currently absent from the scientific literature.

Catalytic Applications of 5 Methylpyridine 2 Sulfonic Acid and Its Derivatives

Catalysis in Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds is a cornerstone of organic chemistry, with transition metal-catalyzed cross-coupling reactions being a particularly powerful tool. The Suzuki-Miyaura reaction, which typically employs a palladium catalyst to couple an organoboron compound with an organohalide, is one of the most widely used methods for creating C-C bonds.

Role as Catalyst or Co-catalyst

There is currently no direct evidence in the scientific literature to suggest that 5-Methylpyridine-2-sulfonic acid itself acts as a primary catalyst or co-catalyst in carbon-carbon bond formation reactions like the Suzuki-Miyaura coupling. The catalysts for these reactions are typically palladium complexes, often with phosphine (B1218219) or N-heterocyclic carbene ligands. While pyridine-containing molecules can be employed as ligands for the metal center, the specific use of this compound in this capacity is not documented.

Research into Suzuki-Miyaura reactions often focuses on the development of novel ligands to improve catalyst efficiency, stability, and substrate scope. For instance, derivatives of pyridine (B92270), such as 3-aryl-1-phosphinoimidazo[1,5-a]pyridines, have been synthesized and successfully used as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.com These ligands demonstrate the importance of the pyridine motif in tuning the electronic and steric properties of the catalytic system.

Furthermore, pyridine-2-sulfinates, which are structurally related to sulfonic acids, have been utilized as reagents in palladium-catalyzed cross-coupling reactions, serving as effective nucleophilic coupling partners. researchgate.net

Photoredox Catalysis with Pyridine-Derived Ligands

Photoredox catalysis has emerged as a powerful strategy in organic synthesis, utilizing visible light to drive chemical reactions. While this field extensively uses photosensitizers, often based on iridium or ruthenium complexes with bipyridine or phenanthroline ligands, there is no specific mention of this compound being used in this context.

The broader class of pyridine-derived ligands is, however, central to the field of photoredox catalysis. The nitrogen atom of the pyridine ring coordinates to the metal center, influencing the photophysical and electrochemical properties of the resulting complex. The electronic nature of substituents on the pyridine ring can be varied to fine-tune these properties, but the use of a sulfonic acid group at the 2-position of 5-methylpyridine as a ligand in a photoredox catalyst has not been reported.

Heterogeneous Catalysis Utilizing Sulfonic Acid Functionalization

Heterogeneous catalysts, which are in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation and potential for recycling. Sulfonic acid groups are often incorporated into solid supports to create solid acid catalysts.

Supported Sulfonic Acid Catalysts

The functionalization of inorganic materials such as silica (B1680970), zirconia, and titania with sulfonic acid groups is a well-established method for creating solid acid catalysts. mdpi.com These materials are effective in a variety of acid-catalyzed reactions, including esterification, hydration, and condensation reactions. mdpi.com The general approach involves grafting organic groups bearing a sulfonic acid moiety onto the surface of the support.

However, a specific search for catalysts where the functional group is precisely this compound does not yield any results. The literature describes the use of arenesulfonic acids and alkylsulfonic acids for this purpose, highlighting the stability and activity that the sulfonic acid group imparts to the solid material. mdpi.com The pyridine ring, in this context, is not a commonly reported component of the tethered organic group.

Magnetically Recoverable Catalyst Systems in Pyridine Synthesis

Magnetically recoverable catalysts offer a convenient method for catalyst separation by applying an external magnetic field. These systems typically consist of magnetic nanoparticles coated with a catalytic material. While there is research on the development of magnetic catalysts for various organic transformations, including the synthesis of nitrogen-containing heterocycles like pyrroles, there is no mention of this compound being a component of such a system for pyridine synthesis.

Acid Catalysis in Organic Transformations

The sulfonic acid group (-SO3H) is a strong Brønsted acid and is the basis for many industrial catalysts, such as sulfuric acid. Solid sulfonic acid catalysts are seen as a greener alternative to liquid mineral acids. mdpi.com They can promote a wide range of organic transformations.

Influence of Sulfonic Acid Group on Reaction Pathways

Information regarding how the sulfonic acid group in this compound specifically influences reaction pathways is not available in the current body of scientific literature. General principles of Brønsted acid catalysis suggest that the sulfonic acid group would act as a proton donor, activating substrates for nucleophilic attack. The position of the sulfonic acid group at the C2 position of the pyridine ring, along with the methyl group at the C5 position, would electronically and sterically influence the catalyst's environment, but specific studies quantifying this influence on reaction pathways are not documented.

Applications in Intermolecular and Intramolecular Cyclization

There are no specific documented examples or detailed research findings on the application of this compound or its derivatives as catalysts for intermolecular or intramolecular cyclization reactions in the reviewed scientific literature. While acid-catalyzed cyclizations are a common method for the synthesis of heterocyclic compounds, the use of this specific pyridinesulfonic acid for such transformations has not been reported.

Supramolecular Architectures Involving 5 Methylpyridine 2 Sulfonic Acid

Hydrogen Bonding Networks in Crystalline Assemblies

The structure and properties of crystalline materials are dictated by the arrangement of their constituent molecules, which is in turn governed by intermolecular forces. For 5-Methylpyridine-2-sulfonic acid, the potent combination of a pyridine (B92270) nitrogen atom as a hydrogen bond acceptor and a sulfonic acid group as a strong hydrogen bond donor suggests a rich and diverse hydrogen-bonding landscape.

Formation of Two-Dimensional Hydrogen-Bonded Supramolecules

The formation of extended networks, particularly in two dimensions, is a hallmark of molecules capable of forming multiple, directional hydrogen bonds. In related systems, such as benzene-1,2,4,5-tetracarboxylic acid (pyromellitic acid) cocrystallized with nitrogen-containing heterocycles, extensive hydrogen-bonding leads to the formation of 2D sheets. nih.gov For instance, proton transfer between pyromellitic acid and 2,2'-biimidazole (B1206591) results in one-dimensional chains that are further linked into two-dimensional supramolecular sheets. nih.gov

It is highly probable that this compound would exhibit similar behavior. The sulfonic acid group can donate a proton to the pyridine nitrogen of a neighboring molecule, forming a strong charge-assisted hydrogen bond. This primary interaction can be supplemented by further hydrogen bonds involving the sulfonate oxygen atoms and the methyl group on the pyridine ring, potentially leading to the assembly of robust two-dimensional layers. The specific arrangement within these layers would be influenced by steric factors and the drive to satisfy all available hydrogen bond donors and acceptors. The construction of weakly bound supramolecular grids from connectors and hydrogen-bonding linkers is a known strategy, which can later be transformed into more robust covalent grids. mdpi.com

Self-Assembly Driven by Pyridine and Sulfonate Interactions

The self-assembly of this compound in the solid state is expected to be dominated by the powerful interactions between the pyridine and sulfonate functionalities. The pyridine ring, with its nitrogen atom, is a well-established building block in supramolecular chemistry, capable of participating in a variety of noncovalent interactions. epa.gov The sulfonate group is a versatile hydrogen bond acceptor and can also engage in ionic interactions.

In a process that can be described as molecular self-assembly, individual molecules of this compound would likely arrange themselves to maximize favorable intermolecular contacts. This process is driven by the latent steric and electronic information encoded within the molecule. nih.govnih.gov The primary interaction would likely be the proton transfer from the sulfonic acid to the pyridine nitrogen, creating a zwitterionic species. These zwitterions would then organize through strong N-H+···O-S hydrogen bonds, forming dimers, chains, or more complex motifs. The reliability of such synthons, like the amino-pyrimidinium/carboxylate interaction, has been shown to be very high in directing the primary structural motif in cocrystals. nih.gov

Noncovalent Interactions in Molecular Recognition

Molecular recognition, the specific binding of a substrate (guest) to a receptor (host), is fundamental to many chemical and biological processes. The design of artificial host molecules capable of selective guest binding is a major goal of supramolecular chemistry. The this compound scaffold, with its combination of aromatic and charged groups, is a promising candidate for applications in molecular recognition.

Role of Weak Interactions in Supramolecular Design

For this compound, the pyridine ring can participate in π-π stacking interactions with other aromatic systems. The methyl group provides a site for C-H···π or C-H···O interactions. The interplay of these weaker forces, in concert with the stronger hydrogen bonds, would be critical in determining the final three-dimensional structure of any assembly. The study of these weak interactions is essential for understanding and predicting the packing of molecules in crystals and their behavior in solution.

| Interaction Type | Typical Energy (kcal/mol) | Geometric Characteristics |

| N-H+···O- | 10 - 20 | Strong, highly directional |

| O-H···N | 3 - 7 | Strong, directional |

| π-π Stacking | 1 - 3 | Parallel or T-shaped arrangement of aromatic rings |

| C-H···O | 0.5 - 2 | Weaker, less directional than classical H-bonds |

| C-H···π | 0.5 - 2.5 | Interaction of a C-H bond with a π-system |

Table 1: General characteristics of noncovalent interactions relevant to pyridine sulfonic acid systems. The exact values can vary significantly depending on the specific chemical environment.

Host-Guest Chemistry with Pyridine Sulfonic Acid Scaffolds

The pyridine ring is a versatile scaffold that has been extensively used in the design of host molecules. nih.gov Similarly, sulfonic acid groups, often in the form of sulfonates, are used to confer water solubility and provide strong binding sites in host molecules like p-sulfonatocalixarenes. These hosts can encapsulate a wide variety of guest molecules, with applications in drug delivery and sensing.

A molecule like this compound could itself act as a simple host for small molecules or be incorporated into larger, more complex host architectures. The pyridine unit can provide a hydrophobic pocket and a hydrogen bond acceptor site, while the sulfonate group offers a strong electrostatic interaction point. For example, cyclodextrins, which are well-known host molecules, can be chemically modified to include functional groups that enhance their binding capabilities for specific guests. The principles of host-guest chemistry suggest that a scaffold based on this compound could be designed to selectively bind guests through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Dynamic Supramolecular Aggregation Processes

Supramolecular systems are often not static but can exist in a dynamic equilibrium, with components constantly associating and disassociating. This dynamic nature is particularly evident in the formation of supramolecular gels and other responsive materials. The aggregation processes are governed by the same noncovalent interactions that direct crystal formation, but in a more fluid and reversible manner.

Theoretical and Computational Investigations of 5 Methylpyridine 2 Sulfonic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it a standard method for studying systems like 5-Methylpyridine-2-sulfonic acid.

Electronic Structure Analysis (HOMO-LUMO Gaps, Frontier Molecular Orbitals)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Despite the utility of this analysis, specific published data detailing the HOMO-LUMO energies and the corresponding energy gap for this compound are not available in the reviewed literature.

Reactivity Indices and Global Quantum Chemical Parameters

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

A comprehensive search of scientific databases did not yield specific calculated values for these global quantum chemical parameters for this compound.

Vibrational Spectra and Spectroscopic Property Prediction

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the vibrational modes, a theoretical spectrum can be generated. This aids in the assignment of experimental spectral bands to specific functional groups and vibrational motions within the molecule, such as the stretching and bending of C-H, C=N, and S=O bonds. While studies on related molecules like pyridine-3-sulfonic acid have utilized these methods, predicted vibrational spectra specifically for this compound are not documented in the available literature.

Computational Studies of Reaction Mechanisms

Computational chemistry, particularly DFT, can be used to map out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies. For this compound, such studies could investigate the mechanisms of its synthesis (e.g., sulfonation of 5-methylpyridine) or its subsequent reactions, such as nucleophilic substitution of the sulfonic acid group. While the reactivity of related compounds like 5-nitropyridine-2-sulfonic acid has been explored, specific computational studies on the reaction mechanisms involving this compound are not present in the available literature.

Hückel Molecular Orbital Theory Applications

Hückel Molecular Orbital (HMO) theory is a simplified method for determining the energies of molecular orbitals of π electrons in conjugated hydrocarbon systems. While largely superseded by more advanced methods like DFT for quantitative analysis, HMO theory can still provide valuable qualitative insights into the π-electronic structure and aromaticity of planar, conjugated molecules. An application to this compound would involve parameterizing the heteroatoms (N, S, O) to understand the π-electron distribution across the pyridine (B92270) ring and the sulfonate group. A review of the literature indicates that while the general principles of HMO theory are well-established for pyridine and other heterocycles, specific HMO calculations and detailed analyses for this compound are not available.

Electrochemical Behavior and Studies of 5 Methylpyridine 2 Sulfonic Acid

Electrochemical Characterization of Modified Electrodes

The modification of electrode surfaces with pyridine (B92270) sulfonic acid derivatives has been shown to enhance their analytical performance. These modifications are typically characterized using a variety of electrochemical techniques to understand the nature of the electrode-adsorbate interface.

While specific studies on 5-Methylpyridine-2-sulfonic acid modified electrodes are not extensively documented, research on the closely related Pyridine-2-sulfonic acid (PySA) provides significant insights. Glassy carbon electrodes (GCE) have been covalently modified with PySA through the electroreduction of the corresponding diazonium salt. This process results in a monolayer of the pyridine derivative on the electrode surface. nih.gov

The characterization of these PySA-modified GCEs (PySA/GCE) is typically performed using techniques such as X-ray photoelectron spectroscopy (XPS) and various electrochemical methods. nih.gov These studies confirm the successful attachment of the pyridine moiety to the carbon surface. The modified electrodes exhibit well-defined electrochemical responses, indicating a stable and electroactive surface layer. When combined with an in-situ bismuth film, these PySA/GCEs have demonstrated high analytical performance in the anodic stripping voltammetry (ASV) of heavy metal ions like Cd²⁺ and Pb²⁺. nih.gov The presence of the PySA layer has been shown to inhibit interferences from other metal ions such as Cu²⁺ and Ni²⁺, a significant challenge in ASV analysis. nih.gov

| Electrode Modification | Analyte | Limit of Detection (LOD) | Reference |

| PySA/GCE | Cd²⁺ | 4 ppt | nih.gov |

| PySA/GCE | Pb²⁺ | 7 ppt | nih.gov |

This table presents the limit of detection for heavy metal ions using a Pyridine-2-sulfonic acid modified glassy carbon electrode.

The adsorption of pyridine-containing surfactants at electrode surfaces, such as gold, has been investigated to understand the formation and stability of adsorbed layers. acadiau.ca These studies reveal that insoluble pyridine surfactants can form unstable monolayers that transform into more stable bilayers. acadiau.ca This transformation is influenced by the lateral interactions between the adsorbed molecules. acadiau.ca

The orientation of the pyridine heads of these surfactants is potential-dependent. acadiau.ca In bilayer systems, a potential-induced reorientation of the pyridine heads can lead to the spontaneous transport of surfactant molecules from the overlayer to the underlayer. acadiau.ca The rate of this reorientation is dependent on the packing density of the adsorbed film. acadiau.ca When these adsorbed layers are desorbed, they can form micelle-like aggregates that are capable of adsorbing charged ions. acadiau.ca While these studies are on long-chain pyridine surfactants, the principles of potential-dependent orientation and intermolecular interactions are relevant to the behavior of pyridine sulfonate layers on electrode surfaces.

Electron Transport and Charge Transfer Processes

The electronic structure of pyridine derivatives plays a crucial role in their ability to facilitate or influence electron transport and charge transfer in various systems.

The redox potentials and electrochemical stability of pyridine derivatives are critical for their application in electrochemical devices. Studies on various methylpyridine derivatives as additives in dye-sensitized solar cells (DSSCs) have provided valuable data on their electrochemical behavior. rsc.org The position of the methyl group on the pyridine ring has been found to significantly affect the electrochemical properties of the redox couple they are associated with. rsc.org

For instance, in a study with a copper(II/I) complex redox couple, different methylpyridines led to variations in the redox potential and the stability of the system. rsc.org Cyclic voltammetry is a key technique used to determine these redox potentials. While the specific redox potential of this compound is not reported in these studies, the data on related methylpyridines suggest that the substitution pattern on the pyridine ring is a critical determinant of its electrochemical characteristics. rsc.org The electrochemical stability of these compounds is also a crucial factor, as degradation can lead to a decline in device performance. rsc.org

| Compound | Effect on Redox Couple | Reference |

| 2-Methylpyridine | Affects electrochemical properties | rsc.org |

| 3-Methylpyridine (B133936) | Affects electrochemical properties | rsc.org |

| 4-Methylpyridine | Affects electrochemical properties | rsc.org |

| 3,5-Dimethylpyridine | Least affects electrochemical activity | rsc.org |

This table summarizes the influence of various methylpyridine additives on the electrochemical properties of a redox couple in a specific application.

Voltammetric Applications and Analytical Methodologies

The unique electrochemical properties of electrodes modified with pyridine sulfonic acid derivatives have led to their use in various voltammetric applications and the development of new analytical methodologies.

As mentioned earlier, Pyridine-2-sulfonic acid modified glassy carbon electrodes have been successfully employed for the sensitive and selective determination of heavy metals using anodic stripping voltammetry. nih.gov The modification enhances the preconcentration of the target analytes at the electrode surface and mitigates interferences. nih.gov

Furthermore, electrodes modified with polymers containing sulfonic acid groups, such as poly(p-toluene sulfonic acid), have been fabricated and used as sensors. rsc.org These modified electrodes exhibit enhanced stability, selectivity, and reproducibility for the determination of specific organic molecules. rsc.org For example, a poly(p-toluene sulfonic acid) modified GCE showed improved performance in the detection of pyridine-2-aldoxime (B213160) methochloride, with an enhancement in the oxidation peak current and a reduction in the oxidation potential compared to a bare GCE. rsc.org This suggests that electrodes modified with this compound could similarly be developed for the voltammetric determination of a range of analytes, leveraging the combined properties of the pyridine ring and the sulfonic acid group to achieve high sensitivity and selectivity.

Applications in Advanced Materials Science

Development of Optoelectronic Materials

The unique electronic and structural characteristics of 5-methylpyridine-2-sulfonic acid make it a promising candidate for the development of novel optoelectronic materials. Its pyridine (B92270) ring can participate in the creation of materials with interesting charge-transfer properties, while the sulfonic acid group can be used to tune solubility, morphology, and intermolecular interactions.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are crucial for applications in optical communications, data storage, and processing. Organic materials, in particular, have garnered significant attention due to their large NLO responses and molecular engineering flexibility. Pyridinium (B92312) salts, formed by the protonation of a pyridine derivative with an acid, are a well-established class of NLO materials. The charge-transfer interactions between the pyridinium cation and the counter-anion can lead to large second-order NLO responses.

While specific studies on the NLO properties of this compound are limited, research on analogous compounds provides strong evidence for its potential. For instance, pyridinium salts with tosylate (p-toluenesulfonate) as the counter-anion have been shown to form non-centrosymmetric crystal structures, a prerequisite for second-order NLO activity. The interaction between the electron-donating and electron-accepting parts of the molecule, facilitated by the ionic bond, is key to the NLO effect. In the case of this compound, it can act as the acid to form salts with other NLO-active chromophores or potentially form zwitterionic structures with NLO properties.

A notable example of a related material is 2-amino-5-methyl-pyridinium 4-methoxybenzoate, which has been investigated as a third-order NLO single crystal for optoelectronic applications. dntb.gov.ua The study highlights the importance of the pyridinium moiety in creating materials with significant NLO responses.

Table 1: NLO Properties of a Related Pyridinium Salt

| Compound | NLO Property | Measurement Technique | Wavelength | Value |

| 2-amino-5-methyl-pyridinium 4-methoxybenzoate | Third-order nonlinear optical susceptibility (χ(3)) | Z-scan | 632.8 nm | 1.26 x 10⁻⁵ esu |

This table presents data for a related compound to illustrate the potential NLO properties of materials derived from 5-methylpyridine. dntb.gov.ua

Light-Emitting Electrochemical Cells (LECs)

Light-emitting electrochemical cells (LECs) are a type of light-emitting device that utilizes mobile ions to facilitate charge injection into a luminescent organic material. This mechanism allows for the use of air-stable electrodes and simpler device architectures compared to traditional organic light-emitting diodes (OLEDs). The presence of ionic species is fundamental to the operation of LECs.

The sulfonic acid group in this compound can serve as an ionic component within the active layer of an LEC. It can be incorporated as a counterion to a luminescent cationic transition metal complex or as part of a self-doping luminescent polymer. The ionic nature of the sulfonic acid group would facilitate the formation of electric double layers at the electrode interfaces, enhancing charge injection.

Polymeric Materials and Composites

The ability of this compound to be incorporated into polymer chains, either as a monomer or as a functionalizing agent, opens up possibilities for creating advanced polymeric materials with tailored properties.

Incorporation into Conducting Polymers

Conducting polymers, such as polyaniline and polypyrrole, have been extensively studied for their applications in electronics, energy storage, and sensors. The properties of these polymers can be significantly enhanced by the introduction of functional groups. Sulfonated conducting polymers are particularly interesting as they can be "self-doping," where the sulfonic acid group provides the counter-ion for the charge carriers on the polymer backbone, leading to improved processability and stability of the conductive state.

While the direct polymerization of this compound into a conducting polymer has not been extensively reported, studies on sulfonated polyanilines offer a clear precedent. For example, the copolymerization of aniline (B41778) with sulfonated anilines results in self-doped conducting polymers with good solubility and stable conductivity. nih.gov The incorporation of the sulfonic acid group can also influence the morphology of the resulting polymer, leading to the formation of nanofibers or other nanostructures that can enhance performance in various applications. researchgate.net Given these findings, this compound could potentially be copolymerized with monomers like aniline or pyrrole (B145914) to create novel self-doped conducting polymers with properties influenced by the pyridine ring.

Table 2: Conductivity of a Related Sulfonated Copolymer

| Copolymer | Conductivity (S/cm) | Morphology |

| Poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) | 0.47 | Not specified |

This table presents data for a related sulfonated copolymer to illustrate the potential conductivity of polymers incorporating sulfonic acid groups. researchgate.net

Role in Polymer Chain Functionalization

The sulfonic acid and pyridine groups of this compound make it a versatile agent for the functionalization of existing polymers. The sulfonic acid group can be used to introduce hydrophilicity and ionic conductivity to a polymer backbone. This is particularly relevant for applications such as proton exchange membranes in fuel cells.

The "grafting to" method, where pre-formed polymer chains are attached to a substrate, or "grafting from," where polymerization is initiated from the surface of a material, are common techniques for polymer functionalization. This compound could be attached to a polymer backbone through its pyridine ring or by reacting its sulfonic acid group. For example, polymers containing reactive groups could be modified with this compound to impart new properties. Research on the sulfonation of polymers has shown that the introduction of sulfonic acid groups can dramatically alter their surface properties and functionality. nih.gov The presence of the pyridine ring would offer an additional site for coordination with metal ions or for directing self-assembly.

Sensor Development and Chemical Sensing Platforms

The development of chemical sensors with high sensitivity and selectivity is a critical area of research. The unique structure of this compound makes it an attractive candidate for the development of novel sensing platforms. The pyridine ring can act as a recognition site for metal ions and other analytes, while the sulfonic acid group can be used to immobilize the molecule on a sensor surface or to enhance its solubility in aqueous media.

Pyridine-based fluorescent sensors have been shown to be effective for the detection of various metal ions. rsc.org The interaction of the analyte with the pyridine nitrogen can lead to a change in the fluorescence properties of the molecule, allowing for sensitive detection. The sulfonic acid group in this compound could be used to tune the electronic properties of the pyridine ring and to enhance the interaction with specific analytes.

Furthermore, polymers functionalized with sulfonic acid groups have been used to create electrochemical sensors. For instance, a composite of polystyrene sulfonate and carbon nanopowders has been employed for the sensitive determination of copper ions. The sulfonic acid groups can pre-concentrate the analyte at the electrode surface, leading to enhanced sensitivity. A sensor based on this compound could potentially combine the metal-ion binding capabilities of the pyridine ring with the signal enhancement properties of the sulfonic acid group.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methylpyridine-2-sulfonic acid, and what methodological considerations are critical for yield optimization?

- Answer : The compound can be synthesized via sulfonation of 5-methylpyridine using fuming sulfuric acid under controlled conditions (80–100°C, 4–6 hours). Key considerations include maintaining anhydrous conditions to avoid side reactions and using excess sulfonating agent to drive the reaction to completion. Purification typically involves neutralization with NaOH followed by recrystallization from ethanol/water mixtures . For advanced coupling strategies, Negishi cross-coupling with trifluoromethanesulfonyl oxypyridine intermediates has been reported, requiring palladium catalysts and inert atmospheres to prevent catalyst poisoning .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the sulfonic acid group’s position and methyl substitution. High-resolution mass spectrometry (HRMS) validates molecular weight, while ion chromatography detects inorganic sulfate impurities. Titration with standardized NaOH can quantify acid strength, with endpoint detection via potentiometry .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Answer : Use fume hoods to avoid inhalation of dust or vapors. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with sodium bicarbonate and collected in closed containers for hazardous waste disposal. Avoid aqueous discharge to prevent environmental contamination .

Advanced Research Questions

Q. How do kinetic parameters for this compound’s reactions with hydroxyl radicals (·OH) inform its environmental persistence?

- Answer : Pulse radiolysis studies show a second-order rate constant of for ·OH reactions, indicating rapid degradation in aqueous environments. Competing pathways, such as sulfonate group oxidation versus methyl group abstraction, create pH-dependent product distributions. Researchers must account for dissolved oxygen levels, as superoxide radicals () can quench reaction intermediates .

Q. What contradictions exist in the reported degradation mechanisms of this compound under UV irradiation?

- Answer : Conflicting studies propose two pathways:

- Pathway 1 : Direct C–S bond cleavage yielding pyridine derivatives and .

- Pathway 2 : Methyl group oxidation forming carboxylic acid intermediates before desulfonation .

Methodological discrepancies arise from varying UV wavelengths (254 nm vs. 365 nm) and solvent systems (aqueous vs. acetonitrile). Researchers should replicate conditions using controlled light sources and LC-MS/MS to track intermediates .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize transition states for sulfonic acid group participation in catalysis. Solvent effects (e.g., water vs. DMSO) are modeled using the Polarizable Continuum Model (PCM). Validate predictions experimentally via kinetic isotope effects (KIEs) and Hammett plots .

Q. What role does this compound play in synthesizing pharmacologically relevant derivatives?

- Answer : The sulfonic acid group acts as a directing agent in electrophilic substitution reactions, enabling regioselective bromination or nitration. For example, coupling with ethyl carbamates under Mitsunobu conditions produces pyridopyrazine derivatives, potential kinase inhibitors. Reaction optimization requires strict temperature control (−10°C to 0°C) to suppress side-product formation .

Methodological Guidelines

- Contradiction Resolution : When conflicting data arise (e.g., degradation pathways), conduct isotopic labeling (e.g., ¹⁸O-water) to track oxygen incorporation in products .

- Data Reproducibility : Report detailed reaction conditions (solvent purity, catalyst lot numbers, humidity levels) to mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.